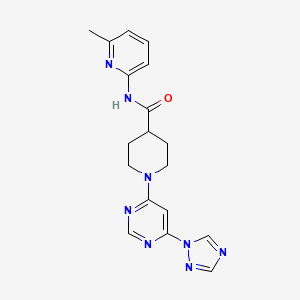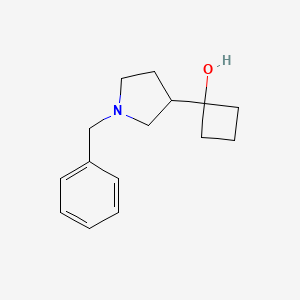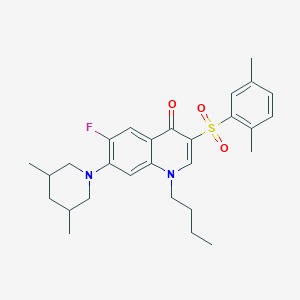![molecular formula C5H11ClFN B2822998 [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride CAS No. 2411179-16-1](/img/structure/B2822998.png)
[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride is a chemical compound with the CAS Number: 2411179-16-1 . It has a molecular weight of 139.6 . The compound is typically stored at temperatures below -10°C and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is( (1R,2S)-2- (fluoromethyl)cyclopropyl)methanamine hydrochloride . The InChI code for this compound is 1S/C5H10FN.ClH/c6-2-4-1-5 (4)3-7;/h4-5H,1-3,7H2;1H/t4-,5+;/m1./s1 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 139.6 . It is a powder and is typically stored at temperatures below -10°C .Wissenschaftliche Forschungsanwendungen
Fluorocyclopropane Synthesis and Applications : A study by (Veliks et al., 2020) investigated the trans-fluorine effect on the hydrolysis rate of diethyl 2-fluorocyclopropane-1,1-dicarboxylate, leading to synthetic access to fluorocyclopropyl analogs of cabozantinib, a cancer treatment drug. This highlights the role of fluorocyclopropane moieties in drug molecule refinement and lead optimization in drug discovery.
Conformational Analysis of Fluorocyclopropyl Compounds : Research by (Møllendal et al., 2004) focused on the intramolecular hydrogen bonding in (1-fluorocyclopropyl)methanol, utilizing microwave spectroscopy. This study contributes to understanding the conformational preferences and stability of fluorocyclopropyl compounds.
Synthesis of Fluorocyclopropylamine Derivatives : A synthesis approach for cis-2-Fluorocyclopropylamine, a compound relevant in pharmaceutical chemistry, was described by (Matsuo et al., 2004). This study provides insights into methodologies for creating specific fluorinated cyclopropylamines, which could be useful in various pharmaceutical applications.
Biological Activity of Cyclopropylamine Derivatives : Research by (Aghekyan et al., 2013) on the synthesis of new derivatives of (1-phenylcyclopentyl)methanamine demonstrates the potential biological activity of compounds containing cyclopropylamine structures. This is significant for exploring new therapeutic agents.
Fluorocyclopropylamines as Monoamine Oxidase Inhibitors : A study by (Yoshida et al., 2004) investigated the inhibitory activity of fluorinated phenylcyclopropylamines on monoamine oxidase A and B. This research is relevant for understanding the therapeutic potential of these compounds in neuropsychiatric disorders.
Fluorocyclopropyl Moieties in Antidepressant Synthesis : The synthesis of sertraline hydrochloride, an effective antidepressant, and its relation to fluorocyclopropyl compounds is discussed in a study by (Vukics et al., 2002). This highlights the role of fluorocyclopropyl structures in the synthesis of clinically important antidepressants.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The signal word for this compound is "Warning" . For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .
Eigenschaften
IUPAC Name |
[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-2-4-1-5(4)3-7;/h4-5H,1-3,7H2;1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUXACTZTNPQNH-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CF)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1CF)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2822916.png)


![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2822925.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2822928.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2822931.png)


![5-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2822934.png)
![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2822935.png)
![3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2822937.png)